3-Iodopropanal

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

3-Iodopropanal (CAS 138174-36-4) is a bifunctional C3-building block belonging to the class of halogenated aldehydes. Its molecular architecture features a highly electrophilic terminal aldehyde group and a primary alkyl iodide moiety at the 3-position.

Molecular Formula C3H5IO
Molecular Weight 183.976
CAS No. 138174-36-4
Cat. No. B2808199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopropanal
CAS138174-36-4
Molecular FormulaC3H5IO
Molecular Weight183.976
Structural Identifiers
SMILESC(CI)C=O
InChIInChI=1S/C3H5IO/c4-2-1-3-5/h3H,1-2H2
InChIKeyRDAOTCDCHAKJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodopropanal (CAS 138174-36-4): A Dual-Function Iodoaldehyde Building Block for Precision Synthesis


3-Iodopropanal (CAS 138174-36-4) is a bifunctional C3-building block belonging to the class of halogenated aldehydes. Its molecular architecture features a highly electrophilic terminal aldehyde group and a primary alkyl iodide moiety at the 3-position . This combination of functional groups within a compact three-carbon framework (C₃H₅IO, MW 183.98 g/mol) distinguishes it from simpler iodoalkanes or non-halogenated aldehydes, enabling sequential or orthogonal reactivity for the construction of complex molecular scaffolds.

Why 3-Iodopropanal Cannot Be Substituted by 3-Chloro-, 3-Bromo-, or 3-Iodopropanol in Key Applications


Generic substitution with other 3-halopropanals or 3-iodopropanol is precluded due to fundamental differences in electrophilic reactivity and functional group availability. The carbon-iodine bond in 3-iodopropanal exhibits significantly higher lability in nucleophilic substitution reactions compared to carbon-bromine or carbon-chlorine bonds, a well-established class-level principle [1]. Conversely, substituting 3-iodopropanol for 3-iodopropanal forfeits the aldehyde carbonyl's unique electrophilic handle, which is essential for orthogonal conjugation strategies such as reductive amination or acetal formation . This dual electrophilicity—alkyl iodide for SN2 displacements and aldehyde for carbonyl additions—is the basis for its non-interchangeable role in convergent synthesis.

Quantitative Differentiation of 3-Iodopropanal (CAS 138174-36-4): A Comparative Evidence Guide


Superior Leaving Group Ability of Iodide vs. Bromide and Chloride in Nucleophilic Substitution

The relative reactivity of halide leaving groups in alkyl halides is a well-established principle. Iodide (I⁻) is a significantly better leaving group than bromide (Br⁻) or chloride (Cl⁻) due to its weaker basicity and greater stability as an anion. This class-level inference predicts that 3-iodopropanal will undergo nucleophilic substitution reactions at the C-I bond faster than 3-bromopropanal or 3-chloropropanal under identical conditions [1]. The quantitative ranking of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻, which directly impacts reaction rates and yields in SN2 processes.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Optimized Synthetic Yields in the Preparation of Functionalized Intermediates Using 3-Iodopropanal Derivatives

In a multi-step synthesis, the use of a 3-iodopropanal-derived alkyl iodide (prepared in one step from acrolein) as an electrophile enabled high-yielding alkylation reactions. Specifically, N-methylation of a lactam intermediate proceeded in 84% yield, and subsequent alkylation with the iodo-acetal derivative afforded the desired dioxolane in 74% yield [1]. While direct comparative data for 3-bromo- or 3-chloropropanal in this exact sequence are not reported, these yields are consistent with the high reactivity expected of primary alkyl iodides, which generally outperform bromides and chlorides in SN2 alkylations.

Synthetic Methodology Reaction Optimization Alkylation

Controlled Acid-Catalyzed Hydrolysis Kinetics of 3-Iodopropyl Acetal Moieties

The 3-iodopropyl acetal moiety, derived from 3-iodopropanal, exhibits well-defined acid-catalyzed hydrolysis kinetics. Quantitative studies show that microcapsules incorporating this moiety achieve complete release of encapsulated agents in under 5 minutes at pH 1, and in approximately 2 hours at pH 5 [1]. This pH-dependent degradation profile is a direct consequence of the iodo-substitution, which facilitates the formation of a highly reactive oxocarbenium ion intermediate and liberates HI (pKa ≈ -10) to amplify the degradation rate [1]. In contrast, non-iodinated acetals (e.g., those derived from 3-chloropropanal or 3-bromopropanal) lack this self-amplifying acid-generation capability, resulting in slower and less tunable hydrolysis profiles.

Polymer Chemistry Stimuli-Responsive Materials Degradation Kinetics

Avoidance of Undesirable Cyclic Byproduct Formation Compared to 3-Iodopropanol

In the synthesis of sulfonium salts, the use of 3-iodopropanol as an alkylating agent led to the predominant formation of an undesirable cyclic compound, 2,2-dioxo-1,3,2-dioxathiane [1]. This side reaction is attributed to the presence of the free hydroxyl group, which can participate in intramolecular cyclization. In contrast, 3-iodopropanal, which lacks this hydroxyl group and instead possesses a protected or free aldehyde, would not be susceptible to this same cyclization pathway. While a direct head-to-head yield comparison is not available in this source, the study explicitly identifies 3-iodopropanol's hydroxyl group as the cause of the undesired product, highlighting a clear functional group advantage of 3-iodopropanal for S-alkylation reactions.

Synthetic Methodology S-Alkylation Byproduct Suppression

Molecular Properties (Lipophilicity and Mass) That Influence Reactivity and Handling

3-Iodopropanal exhibits a calculated XLogP3-AA value of 0.8 , indicating moderate lipophilicity. This property, combined with its molecular weight of 183.98 g/mol , places it in a favorable range for solution-phase reactivity and purification. In comparison, 3-iodopropanol (MW 185.99) and 3-bromopropanal (MW 136.98) differ significantly in both mass and polarity (XLogP3-AA for bromopropanal is not available, but expected to be lower due to smaller halogen size and lower polarizability). The higher molecular weight of 3-iodopropanal compared to 3-bromopropanal can facilitate easier monitoring of reaction progress via mass spectrometry and provides a distinct mass shift for tracking in complex reaction mixtures.

Physical Organic Chemistry Property Prediction Reactivity

Commercial Availability and Specification (Purity: 95%) as a Procurement Consideration

3-Iodopropanal is commercially available from multiple vendors with a minimum purity specification of 95% . This level of purity is suitable for most research and industrial applications without the need for additional purification. While similar halogenated propanals (e.g., 3-chloropropanal, 3-bromopropanal) are also available, the 95% purity specification for 3-iodopropanal is a key differentiator for procurement, ensuring a reliable and consistent starting material for sensitive synthetic transformations. Storage recommendations include long-term storage in a cool, dry place to maintain integrity .

Chemical Procurement Quality Control Specifications

High-Value Application Scenarios for 3-Iodopropanal (CAS 138174-36-4) Based on Quantitative Evidence


Synthesis of Complex Natural Product Intermediates via High-Yielding Alkylation

3-Iodopropanal-derived building blocks are employed in convergent total synthesis strategies where high-yielding alkylation steps are critical. The documented 84% yield in N-methylation and 74% yield in alkylation with iodo-acetal derivatives [1] demonstrate its utility in constructing advanced intermediates. Researchers prioritizing reliable electrophilic reactivity should select 3-iodopropanal over its bromo- or chloro-analogs to leverage the superior leaving group ability of iodide in SN2 reactions [2].

Design of Acid-Responsive, Self-Amplifying Degradable Polymers

The 3-iodopropyl acetal moiety, derived from 3-iodopropanal, is uniquely suited for creating stimuli-responsive polymers that degrade with an acid-amplified, sigmoidal rate. Quantitative release kinetics show complete agent release in <5 minutes at pH 1 and ≈2 hours at pH 5 [3]. This property is invaluable for developing drug delivery systems, self-healing coatings, or recyclable materials, where precise, triggered degradation is required. Non-iodinated acetals lack this self-amplifying mechanism, making 3-iodopropanal the essential precursor.

Orthogonal Functionalization in Multi-Step Synthetic Sequences

The dual electrophilic nature of 3-iodopropanal—an aldehyde for carbonyl chemistry and an alkyl iodide for SN2 substitution—enables orthogonal functionalization without the side reactions observed with 3-iodopropanol. Evidence shows that 3-iodopropanol leads to undesirable cyclic byproducts in S-alkylation due to its free hydroxyl group [4]. In contrast, 3-iodopropanal's aldehyde group can be protected or reacted independently, providing a cleaner, more controllable route to complex sulfonium salts and related architectures.

Analytical Method Development and Reaction Monitoring

The distinct molecular weight (183.98 g/mol) and moderate lipophilicity (XLogP3-AA 0.8) of 3-iodopropanal facilitate its use as a traceable building block in multi-step syntheses. The significant mass difference compared to bromo- (MW 136.98) and chloro- (MW 92.52) analogs enables unambiguous monitoring of reaction progress via LC-MS or GC-MS. This property is particularly valuable in process chemistry and quality control settings where clear identification of intermediates and products is essential.

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